molecular formula C12H9Cl3N2 B13092616 2,4-Dimethyl-5-(2,4,5-trichlorophenyl)pyrimidine

2,4-Dimethyl-5-(2,4,5-trichlorophenyl)pyrimidine

Cat. No.: B13092616
M. Wt: 287.6 g/mol
InChI Key: MRGHHEUUDUTQSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethyl-5-(2,4,5-trichlorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of three chlorine atoms and two methyl groups attached to the phenyl and pyrimidine rings, respectively. It is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-5-(2,4,5-trichlorophenyl)pyrimidine typically involves the condensation of 2,4,5-trichlorobenzaldehyde with acetone in the presence of a base, followed by cyclization with guanidine or its derivatives. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the addition of catalysts like piperidine or ammonium acetate to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-5-(2,4,5-trichlorophenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Dimethyl-5-(2,4,5-trichlorophenyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-5-(2,4,5-trichlorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis.

    Pathways Involved: By inhibiting key enzymes, the compound can disrupt essential biological processes, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethyl-5-(2,4,5-trichlorophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of dimethyl and trichlorophenyl groups enhances its reactivity and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C12H9Cl3N2

Molecular Weight

287.6 g/mol

IUPAC Name

2,4-dimethyl-5-(2,4,5-trichlorophenyl)pyrimidine

InChI

InChI=1S/C12H9Cl3N2/c1-6-9(5-16-7(2)17-6)8-3-11(14)12(15)4-10(8)13/h3-5H,1-2H3

InChI Key

MRGHHEUUDUTQSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C2=CC(=C(C=C2Cl)Cl)Cl)C

Origin of Product

United States

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